4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid
Overview
Description
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid is an organic compound that features a hydrazone linkage between a nitrophenyl group and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and carboxylic acid functional groups makes it a versatile molecule for further chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid typically involves the condensation of 4-nitrophenylhydrazine with 4-formylbenzoic acid. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:
- Dissolve 4-nitrophenylhydrazine in an appropriate solvent such as ethanol.
- Add 4-formylbenzoic acid to the solution.
- Adjust the pH to acidic conditions using a suitable acid, such as hydrochloric acid.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Oxidation: The hydrazone linkage can be oxidized to form corresponding azo compounds using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate in an aqueous medium.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed
Reduction: 4-[(E)-[(4-aminophenyl)hydrazinylidene]methyl]benzoic acid.
Oxidation: 4-[(E)-[(4-nitrophenyl)azo]methyl]benzoic acid.
Substitution: 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-bromobenzoic acid.
Scientific Research Applications
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in multi-component reactions.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its versatile functional groups.
Mechanism of Action
The mechanism of action of 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The carboxylic acid group can facilitate binding to proteins or other biomolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(4-aminophenyl)hydrazinylidene]methyl]benzoic acid
- 4-[(E)-[(4-nitrophenyl)azo]methyl]benzoic acid
- 4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-bromobenzoic acid
Uniqueness
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid is unique due to the presence of both nitro and carboxylic acid functional groups, which provide a wide range of chemical reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
4-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c18-14(19)11-3-1-10(2-4-11)9-15-16-12-5-7-13(8-6-12)17(20)21/h1-9,16H,(H,18,19)/b15-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSIGRHGOAUKCG-OQLLNIDSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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